N-(4-methylphenyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]oxamide N-(4-methylphenyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]oxamide
Brand Name: Vulcanchem
CAS No.: 764655-90-5
VCID: VC16152204
InChI: InChI=1S/C19H21N3O5/c1-12-5-7-14(8-6-12)21-18(23)19(24)22-20-11-13-9-16(26-3)17(27-4)10-15(13)25-2/h5-11H,1-4H3,(H,21,23)(H,22,24)/b20-11+
SMILES:
Molecular Formula: C19H21N3O5
Molecular Weight: 371.4 g/mol

N-(4-methylphenyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]oxamide

CAS No.: 764655-90-5

Cat. No.: VC16152204

Molecular Formula: C19H21N3O5

Molecular Weight: 371.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-methylphenyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]oxamide - 764655-90-5

Specification

CAS No. 764655-90-5
Molecular Formula C19H21N3O5
Molecular Weight 371.4 g/mol
IUPAC Name N-(4-methylphenyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]oxamide
Standard InChI InChI=1S/C19H21N3O5/c1-12-5-7-14(8-6-12)21-18(23)19(24)22-20-11-13-9-16(26-3)17(27-4)10-15(13)25-2/h5-11H,1-4H3,(H,21,23)(H,22,24)/b20-11+
Standard InChI Key ASRJGSDXSDUMFD-RGVLZGJSSA-N
Isomeric SMILES CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2OC)OC)OC
Canonical SMILES CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=C(C=C2OC)OC)OC

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, N-(4-methylphenyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]oxamide, reflects its two primary aromatic systems:

  • 4-Methylphenyl group: A toluene-derived substituent providing hydrophobic character.

  • 2,4,5-Trimethoxyphenyl group: A methoxy-rich aromatic ring capable of hydrogen bonding and π-π interactions .

The oxamide core (-NH-C(=O)-C(=O)-NH-\text{-NH-C(=O)-C(=O)-NH-}) serves as a planar bridging unit, while the (E)-configured imine (-N=CH-\text{-N=CH-}) introduces rigidity and stereochemical specificity. The SMILES notation CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C(=C2)OC)OC)OC\text{CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C(=C2)OC)OC)OC} confirms the spatial arrangement of substituents.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC19H21N3O5\text{C}_{19}\text{H}_{21}\text{N}_{3}\text{O}_{5}
Molecular Weight371.4 g/mol
IUPAC NameN-(4-methylphenyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]oxamide
InChIKeyLCUDXISMLCZMKW-RGVLZGJSSA-N

Synthesis and Characterization

Analytical Characterization

Key techniques for structural validation include:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} and 13C^13\text{C} NMR to confirm proton environments and carbon connectivity. The 2,4,5-trimethoxyphenyl group would exhibit distinct singlet resonances for methoxy protons.

  • Infrared Spectroscopy (IR): Peaks at ~1650 cm1^{-1} (C=O stretch) and ~1600 cm1^{-1} (C=N stretch) .

  • Mass Spectrometry: High-resolution MS showing a molecular ion peak at m/z 371.1554 ([M+H]+^+) .

Table 2: Predicted Collision Cross Section (CCS) Values

Adductm/zCCS (Ų)
[M+H]+^+372.155188.3
[M+Na]+^+394.137198.3
[M-H]^-370.141191.9

Chemical Reactivity and Stability

Reactivity Profiles

The compound’s functional groups govern its reactivity:

  • Oxamide Core: Susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

  • Imine Bond: Prone to reduction (e.g., with NaBH4_4) to form secondary amines or nucleophilic attack at the electrophilic carbon.

  • Methoxy Groups: Participate in demethylation reactions under strong oxidizing conditions.

Stability Considerations

Thermogravimetric analysis (TGA) of analogous oxamides suggests decomposition temperatures above 200°C, indicating moderate thermal stability . Photodegradation studies are absent but warranted given the aromatic chromophores.

Applications and Future Directions

Medicinal Chemistry

  • Lead Optimization: Modifying methoxy groups to trifluoromethyl or halogens could improve target selectivity .

  • Prodrug Design: Esterification of the oxamide carbonyls to enhance oral bioavailability .

Materials Science

  • Coordination Polymers: The oxamide’s ability to chelate metal ions (e.g., Ni2+^{2+}, Cu2+^{2+}) enables construction of metal-organic frameworks (MOFs) .

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